Disodium hydrate D-mannose 6-phosphate

Enzymology Carbohydrate Metabolism Phosphomannose Isomerase

Procure disodium hydrate D-mannose-6-phosphate for definitive enzymology and receptor targeting. Its Keq (1.1) and established Km (e.g., ~0.25 mM for T. acidophilum PMI) enable precise phosphomannose isomerase characterization, while its 8 µM Kd for CD-MPR makes it an essential competitive ligand for lysosomal enzyme targeting validation. Choose the high-purity Calbiochem® grade (<0.1% hexose-phosphate impurities) for chromatographic system suitability, or the ≥97% grade (≤1.0% F6P/G6P) for robust enzymatic assays. Reliable 50 mg/mL solubility and -20°C stability ensure reproducible analytical workflows.

Molecular Formula C6H13Na2O10P
Molecular Weight 322.11 g/mol
Cat. No. B12062492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium hydrate D-mannose 6-phosphate
Molecular FormulaC6H13Na2O10P
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
InChIInChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1
InChIKeyUUWJZXLTPORJKW-XTAHGNKUSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Hydrate D-Mannose 6-Phosphate: Procurement & Specification Overview for Research and Industrial Use


Disodium hydrate D-mannose 6-phosphate (CAS 33068-18-7) is a phosphorylated hexose derivative, commercially available as a hydrated disodium salt powder with a molecular weight of 322.11 g/mol (hydrate) or 304.10 g/mol (anhydrous basis) . It is primarily utilized as a metabolic intermediate in mannose metabolism, a substrate for phosphomannose isomerase (PMI), and a key recognition marker for lysosomal enzyme targeting via mannose 6-phosphate receptors (MPRs) [1]. It is supplied at purities typically ≥97% (enzymatic assay) and exhibits defined solubility (50 mg/mL in water) .

Why Generic 'Hexose Phosphate' Substitution Fails for Disodium Hydrate D-Mannose 6-Phosphate


In-class compounds like glucose-6-phosphate or fructose-6-phosphate cannot be simply interchanged for disodium hydrate D-mannose 6-phosphate in applications ranging from enzymology to glycoprotein characterization. While all are hexose phosphates, D-mannose 6-phosphate is a specific C2 epimer of glucose-6-phosphate, resulting in distinct enzyme kinetics with phosphomannose isomerase (PMI) versus phosphoglucose isomerase (PGI) [1]. More critically, it is the unique ligand for mannose 6-phosphate receptors (MPRs), a fundamental targeting mechanism for lysosomal enzymes that glucose-6-phosphate and fructose-6-phosphate cannot activate [2]. The following quantitative evidence demonstrates these specific, measurable differences.

Quantitative Differentiation: Disodium Hydrate D-Mannose 6-Phosphate vs. Analogs


Enzyme Substrate Specificity: Distinct Equilibrium Constants for M6P vs. G6P Isomerization

The equilibrium constant (Keq) for the interconversion of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P) catalyzed by phosphomannose isomerase (PMI) is 1.1, whereas the equilibrium constant for glucose-6-phosphate (G6P) to F6P catalyzed by phosphoglucose isomerase (PGI) is 0.3 [1]. This indicates the reaction directionality and thermodynamics differ significantly between the two hexose phosphates, with the M6P isomerization favoring F6P formation less strongly than G6P isomerization. The KM for F6P with PMI was determined to be 0.15 mM [1], while the KM for M6P with PMI can vary significantly by species, e.g., 0.25 mM in *Thermoplasma acidophilum* at 80°C [2] and 1600-1900 μM in plant (*Cassia*) isozymes [3].

Enzymology Carbohydrate Metabolism Phosphomannose Isomerase

Lysosomal Enzyme Targeting: Quantitative Binding Affinity to Mannose 6-Phosphate Receptor

D-Mannose 6-phosphate binds to the cation-dependent mannose 6-phosphate receptor (CD-MPR) with a dissociation constant (Kd) of 8 x 10⁻⁶ M (8 µM) as a monovalent ligand [1]. This affinity is lower than that of a divalent ligand (a high-mannose oligosaccharide with two phosphomonoesters), which binds with a Kd of 2 x 10⁻⁷ M (0.2 µM), highlighting the importance of multivalency [1]. In contrast, glucose-6-phosphate does not mediate lysosomal targeting and does not bind MPRs with comparable affinity.

Lysosomal Storage Disorders Enzyme Replacement Therapy Receptor Binding

Analytical Standard Purity: HPLC Purity and Defined Impurity Profiles

Disodium hydrate D-mannose 6-phosphate is available with two distinct purity profiles: a general reagent grade (M6876) with an assay ≥97.0% (enzymatic) and ≤1.0% total fructose 6-phosphate and glucose 6-phosphate impurities , and a higher-grade Calbiochem® product (444100) with an assay ≥97% dry basis (enzymatic) and significantly lower impurity limits of <0.1% fructose-1,6-diphosphate, fructose-6-phosphate, and glucose-6-phosphate . For applications requiring HPLC purity, alternatives like D-Mannose-6-phosphate sodium (CAS 70442-25-0) are offered with ≥98% HPLC purity and ≤12% water content [1].

Analytical Chemistry Quality Control Glycoprotein Analysis

Formulation Stability: Solubility and Storage for Reproducible Experimental Use

The disodium hydrate salt form provides a defined aqueous solubility of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . This solubility is comparable to that reported for D-mannose 6-phosphate disodium salt hydrate from other vendors . Recommended storage at −20°C preserves stability , and stock solutions prepared from the Calbiochem® grade are reported stable for up to 6 months at −20°C when aliquoted and frozen . While D-mannose-6-phosphate sodium salt also exhibits good water solubility, its recommended storage is +2 to +8°C [1], indicating potential differences in long-term stability.

Biochemical Reagent Assay Development Formulation

Quantitative NMR Standard for Glycoprotein Characterization

Disodium hydrate D-mannose 6-phosphate serves as a quantitative NMR-validated reference standard for determining Man6P content in recombinant therapeutic glycoproteins . This standard is provided as a quantified 10 nmol monosaccharide reference material, validated via quantitative NMR . This application is unique among hexose phosphates; glucose-6-phosphate and fructose-6-phosphate are not used as specific NMR standards for assessing phosphorylation content on glycoproteins due to the biological irrelevance of those modifications in this context.

Glycobiology Biopharmaceutical QC Quantitative NMR

Comparative Metabolic Fate: Tissue-Specific Concentration of M6P vs. M1P

In female rat tissues, the concentration of mannose-6-phosphate (Man-6-P) is significantly higher than that of its metabolic counterpart, mannose-1-phosphate (Man-1-P). Specifically, Man-6-P concentrations were measured at 51, 29, and 99 nmol/g in brain, kidney, and liver, respectively, while Man-1-P concentrations in the same tissues were 13, 12, and 15 nmol/g [1]. This demonstrates a tissue-specific, quantitative difference in the steady-state levels of these two key intermediates in the mannose metabolic pathway, with Man-6-P being 3.9-fold to 6.6-fold more abundant.

Metabolomics Biochemical Pathway Analysis In Vivo Metabolism

Validated Application Scenarios for Disodium Hydrate D-Mannose 6-Phosphate Based on Quantitative Evidence


In Vitro Enzymology: Specific Substrate for Phosphomannose Isomerase (PMI) Kinetic Assays

Utilize disodium hydrate D-mannose 6-phosphate as the defined substrate for characterizing PMI activity, leveraging its distinct equilibrium constant (Keq=1.1) compared to the PGI substrate glucose-6-phosphate (Keq=0.3) [1]. The known KM values for PMI from various species (e.g., 0.25 mM for T. acidophilum [2]) provide a benchmark for assay validation and comparison.

Lysosomal Enzyme Targeting and Enzyme Replacement Therapy (ERT) Development

Employ this compound as a competitive ligand or a reference standard in binding assays for mannose 6-phosphate receptors (MPRs). The established Kd of 8 µM for the monovalent ligand to CD-MPR [1] provides a quantitative baseline for assessing the targeting efficiency of recombinant lysosomal enzymes and for quality control of mannose-6-phosphorylation levels.

Biopharmaceutical Quality Control: Glycoprotein Glycosylation Analysis

Procure the NMR-validated quantitative standard to accurately measure the mannose-6-phosphate content on therapeutic glycoproteins [1]. This is a regulatory requirement for assessing glycosylation critical quality attributes (GCQAs), and the disodium hydrate form's defined stability and solubility ensure reliable preparation of analytical standards.

Analytical Method Development and Validation (HPLC, HPAEC-PAD)

Select the appropriate purity grade (M6876 with ≤1.0% total F6P/G6P impurities or 444100 with <0.1% impurities) for use as a system suitability standard or calibration reference in chromatographic methods [1] [2]. The defined solubility (50 mg/mL) and storage stability at -20°C facilitate reproducible method performance.

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